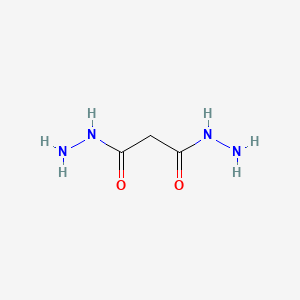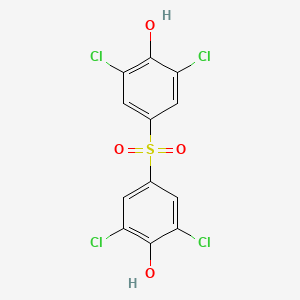
Tetrachloro Biphenol S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloro Biphenol S is a chemical compound known for its unique properties and applications in various fields It is a derivative of biphenol, characterized by the presence of four chlorine atoms attached to the biphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloro Biphenol S can be synthesized through various chemical reactions involving biphenol and chlorinating agents. One common method involves the chlorination of biphenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{Biphenol} + 4 \text{Cl}_2 \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: Tetrachloro Biphenol S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated biphenol derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophilic reagents and appropriate solvents.
Major Products Formed:
Oxidation: Quinones and chlorinated phenols.
Reduction: Less chlorinated biphenol derivatives.
Substitution: Biphenol derivatives with various functional groups.
Scientific Research Applications
Tetrachloro Biphenol S has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: this compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Tetrachloro Biphenol S involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal functions. This interaction can lead to alterations in gene expression and cellular processes, contributing to its endocrine-disrupting effects. Additionally, this compound can interfere with oxidative stress pathways, leading to potential cytotoxic effects.
Comparison with Similar Compounds
Tetrachloro Biphenol S can be compared with other similar compounds, such as:
Bisphenol A (BPA): Both compounds are biphenol derivatives, but this compound has four chlorine atoms, whereas BPA has none. This compound is more resistant to degradation and has different toxicological profiles.
Bisphenol S (BPS): BPS is another biphenol derivative with a sulfone group instead of chlorine atoms. This compound exhibits different chemical reactivity and environmental persistence compared to BPS.
Bisphenol AF (BPAF): BPAF contains fluorine atoms instead of chlorine. The presence of fluorine alters its chemical properties and biological effects compared to this compound.
Properties
IUPAC Name |
2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDJTJGFHTVGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308190 |
Source


|
| Record name | NSC202669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30609-79-1 |
Source


|
| Record name | NSC202669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC202669 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
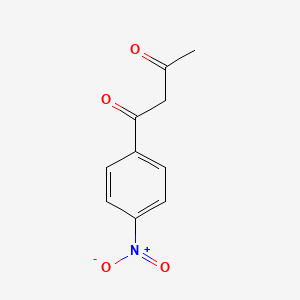
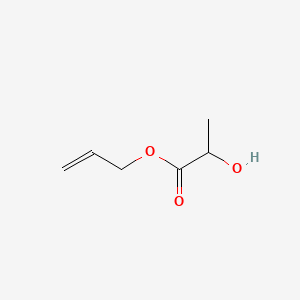

![1,2,3,4-Tetrahydrobenzo[h]quinolin-3-ol](/img/structure/B1347071.png)


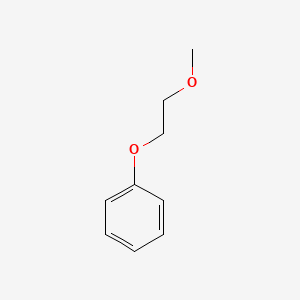

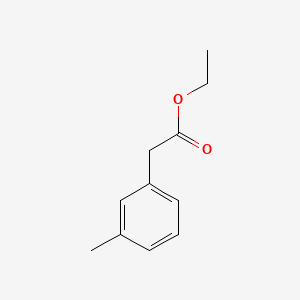
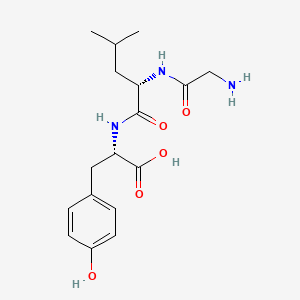
![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)


